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Compound of Interest

Compound Name: (Rac)-CCT 250863

Cat. No.: B15566927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the

regulation of the cell cycle, particularly in centrosome separation during the G2/M transition. Its

dysregulation is implicated in various cancers, making it an attractive target for therapeutic

intervention. (Rac)-CCT250863 has emerged as a potent and selective chemical probe for

studying the biological functions of Nek2. This technical guide provides an in-depth overview of

(Rac)-CCT250863, including its biochemical and cellular activities, experimental protocols for

its use, and a visualization of its context within the Nek2 signaling pathway.

Chemical and Physical Properties
(Rac)-CCT250863 is a potent Nek2 inhibitor based on an aminopyridine scaffold.[1]
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Property Value

Chemical Name

4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-

thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-

methyl-2-buten-1-yl]oxy]benzamide

Molecular Formula C₂₄H₂₅F₃N₄O₂S

Molecular Weight 490.54 g/mol

CAS Number 1364269-06-6

Appearance Solid

Solubility Soluble in DMSO

Storage Store at -20°C for long-term stability

Data Presentation: Biochemical and Cellular Activity
(Rac)-CCT250863 is a potent inhibitor of Nek2 kinase activity. The following tables summarize

the key quantitative data regarding its potency and selectivity.

Table 1: In Vitro Biochemical Potency of (Rac)-CCT250863

Target IC₅₀ (nM) Assay Type

Nek2 73 Biochemical Kinase Assay

Table 2: Kinase Selectivity Profile of (Rac)-CCT250863

Kinase IC₅₀ (µM) Fold Selectivity vs. Nek2

PLK1 >100 >1370

MPS1 >100 >1370

Cdk2 >100 >1370

Aurora A >100 >1370
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Data derived from a limited panel of kinases. A comprehensive kinome-wide scan has not been

publicly reported.

Table 3: Cellular Activity of (Rac)-CCT250863

Cell Line Assay Endpoint IC₅₀ (µM)

Human Cancer Cell

Lines
Cell Proliferation

Inhibition of Cell

Growth

Not explicitly reported

for (Rac)-CCT250863,

but related

compounds show µM

range activity.

Human Cancer Cell

Lines

Centrosome

Separation

Inhibition of

Centrosome Splitting

Not explicitly reported

for (Rac)-CCT250863,

but related

compounds show µM

range activity.

Signaling Pathways and Experimental Workflows
Nek2 Signaling Pathway in Mitosis
Nek2 plays a critical role in the G2/M transition of the cell cycle by promoting the separation of

centrosomes. This process is tightly regulated by a signaling cascade. The diagram below

illustrates the key components of this pathway and the point of intervention for Nek2 inhibitors

like (Rac)-CCT250863.
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Caption: Nek2 signaling pathway leading to centrosome separation.

Experimental Workflow for Characterizing (Rac)-
CCT250863
The following diagram outlines a typical experimental workflow for the evaluation of a Nek2

inhibitor like (Rac)-CCT250863.
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Caption: Workflow for characterizing a Nek2 chemical probe.

Experimental Protocols
Nek2 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is

suitable for determining the in vitro potency of inhibitors against Nek2.

Materials:

Recombinant human Nek2 enzyme

Nek2 substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific Nek2

peptide substrate)

(Rac)-CCT250863 (or other test compounds) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT)

ATP solution
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White, opaque 96-well or 384-well plates

Multichannel pipettes

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of (Rac)-CCT250863 in DMSO. Further

dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. Include a

DMSO-only control.

Kinase Reaction Setup:

In each well of the assay plate, add 2.5 µL of the diluted compound solution.

Add 2.5 µL of a solution containing the Nek2 enzyme and substrate in Kinase Reaction

Buffer.

To initiate the kinase reaction, add 5 µL of ATP solution (the final concentration of ATP

should be at or near the Km for Nek2).

The final reaction volume is 10 µL.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stopping the Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well.

This will stop the kinase reaction and deplete the remaining ATP. Incubate at room

temperature for 40 minutes.

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to

each well. This reagent converts the ADP generated by the kinase reaction into ATP and

contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature

for 30-60 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:
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Subtract the background luminescence (no enzyme control) from all wells.

Normalize the data to the DMSO control (100% activity) and a positive control inhibitor

(0% activity).

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit

the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and

proliferation following treatment with (Rac)-CCT250863.

Materials:

Cancer cell line of interest (e.g., a line known to overexpress Nek2)

Complete cell culture medium

(Rac)-CCT250863 dissolved in DMSO

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

96-well clear-bottom cell culture plates

Multichannel pipettes

Humidified incubator (37°C, 5% CO₂)

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells per well) in 100 µL of complete medium. Allow the cells to adhere overnight.

Compound Treatment: Prepare serial dilutions of (Rac)-CCT250863 in complete medium

from a DMSO stock. The final DMSO concentration should be kept constant across all wells
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(typically ≤ 0.5%). Replace the medium in the wells with 100 µL of the medium containing the

desired concentrations of the compound. Include a DMSO-only vehicle control.

Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator.

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will

depend on the cell type and metabolic rate.

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the "medium only" blank wells from all other wells.

Express the results as a percentage of the vehicle-treated control cells.

Plot the percentage of cell viability versus the logarithm of the compound concentration

and fit the data to determine the IC₅₀ value.

Centrosome Separation Assay (Immunofluorescence)
This assay visualizes and quantifies the effect of (Rac)-CCT250863 on Nek2-mediated

centrosome separation.

Materials:

Cancer cell line grown on sterile glass coverslips

Complete cell culture medium

(Rac)-CCT250863 dissolved in DMSO

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
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Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin)

Fluorescently labeled secondary antibody

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Fluorescence microscope

Procedure:

Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the

cells with (Rac)-CCT250863 at various concentrations for a duration that allows for entry into

mitosis (e.g., 16-24 hours). Include a DMSO vehicle control.

Fixation:

For methanol fixation: Aspirate the medium and add ice-cold methanol. Incubate at -20°C

for 10 minutes.

For paraformaldehyde fixation: Aspirate the medium, wash with PBS, and add 4%

paraformaldehyde. Incubate at room temperature for 15 minutes.

Permeabilization (for paraformaldehyde fixation): Wash the coverslips with PBS and incubate

with permeabilization buffer for 10 minutes at room temperature.

Blocking: Wash the coverslips with PBS and incubate with blocking buffer for 1 hour at room

temperature to reduce non-specific antibody binding.

Primary Antibody Incubation: Incubate the coverslips with the primary antibody diluted in

blocking buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes

each.

Secondary Antibody Incubation: Incubate the coverslips with the fluorescently labeled

secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


light.

Washing: Repeat the washing step as in step 6.

Counterstaining: Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.

Mounting: Wash the coverslips briefly in PBS and mount them onto glass slides using

antifade mounting medium.

Imaging and Analysis:

Visualize the cells using a fluorescence microscope.

Identify cells in the G2/M phase (characterized by condensed chromatin).

Count the number of centrosomes (visualized by the γ-tubulin or pericentrin staining) per

cell.

Quantify the percentage of cells with separated (>2 µm apart) versus unseparated (≤2 µm

apart) centrosomes for each treatment condition.

Conclusion
(Rac)-CCT250863 is a valuable chemical probe for elucidating the roles of Nek2 in cell biology

and disease. Its potency and selectivity make it a suitable tool for in vitro and cell-based

studies. The experimental protocols provided in this guide offer a starting point for researchers

to investigate the effects of Nek2 inhibition. Further studies, including comprehensive kinome

profiling and in vivo evaluation, will be crucial for a more complete understanding of the

therapeutic potential of targeting Nek2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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